2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol
Descripción general
Descripción
2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol, also known as EAI045, is a small molecule inhibitor that has been gaining attention in the field of cancer research. It has been shown to be effective in inhibiting the activity of certain tyrosine kinases, which are enzymes that play a key role in the development and progression of various types of cancer. In
Mecanismo De Acción
2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol works by binding to the ATP-binding site of tyrosine kinases, which prevents the phosphorylation of downstream signaling molecules and ultimately inhibits cell proliferation and survival. This mechanism of action is similar to other tyrosine kinase inhibitors, such as gefitinib and lapatinib.
Biochemical and Physiological Effects:
2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has been shown to be effective in inhibiting the growth of various cancer cell lines, including lung, breast, and ovarian cancer cells. In addition, 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has also been shown to be effective in inhibiting the growth of cancer cells that have developed resistance to existing therapies. However, further research is needed to determine the exact biochemical and physiological effects of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol is its specificity for certain tyrosine kinases, which makes it a potential candidate for the development of targeted cancer therapies. In addition, 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has also been shown to be effective in overcoming resistance to existing cancer therapies, which could potentially improve patient outcomes. However, one limitation of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol is its low solubility in water, which could make it difficult to administer in clinical settings.
Direcciones Futuras
There are several potential future directions for research on 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol. One area of interest is the development of combination therapies that incorporate 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol with other targeted therapies or chemotherapy drugs. Another area of interest is the development of more potent and selective tyrosine kinase inhibitors that could potentially improve patient outcomes. Finally, further research is needed to determine the exact biochemical and physiological effects of 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol, as well as its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has been shown to be effective in inhibiting the activity of certain tyrosine kinases, including EGFR and ERBB2, which are overexpressed in various types of cancer. This makes 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol a potential candidate for the development of targeted cancer therapies. In addition, 2-{[4-(ethylamino)-2-quinazolinyl]amino}phenol has also been shown to be effective in overcoming resistance to existing cancer therapies, such as gefitinib and lapatinib.
Propiedades
IUPAC Name |
2-[[4-(ethylamino)quinazolin-2-yl]amino]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-17-15-11-7-3-4-8-12(11)18-16(20-15)19-13-9-5-6-10-14(13)21/h3-10,21H,2H2,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQSVJIHAHDPKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC2=CC=CC=C21)NC3=CC=CC=C3O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.